molecular formula C9H13N3O B1518765 2-amino-N-(2-aminoethyl)benzamide CAS No. 98960-81-7

2-amino-N-(2-aminoethyl)benzamide

Cat. No. B1518765
CAS RN: 98960-81-7
M. Wt: 179.22 g/mol
InChI Key: CPVBIJDFUDYJIO-UHFFFAOYSA-N
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Description

2-Amino-N-(2-aminoethyl)benzamide is a compound with the CAS Number: 98960-81-7 . It has a molecular weight of 179.22 and its IUPAC name is 2-amino-N-(2-aminoethyl)benzamide . The compound is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular formula of 2-amino-N-(2-aminoethyl)benzamide is C9H13N3O . It has an average mass of 179.219 Da and a monoisotopic mass of 179.105865 Da .


Physical And Chemical Properties Analysis

2-Amino-N-(2-aminoethyl)benzamide has a density of 1.2±0.1 g/cm^3, a boiling point of 412.3±30.0 °C at 760 mmHg, and a flash point of 203.1±24.6 °C . It has 4 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds . Its polar surface area is 81 Å^2 .

Scientific Research Applications

Glycan Labeling and Analysis

2-amino-N-(2-aminoethyl)benzamide: is utilized as a labeling reagent in glycan analysis. It has been specifically used in the separation and preparation of N-glycans . This compound allows for the effective immobilization of glycans on microarray surfaces, which is crucial for functional studies .

Material Science

In material science, this compound’s properties can be harnessed in the synthesis of new materials, especially those requiring specific molecular configurations that include amine groups for bonding or interaction with other compounds .

Chemical Synthesis

2-amino-N-(2-aminoethyl)benzamide: plays a role in chemical synthesis where it may serve as a building block for more complex molecules. Its dual amine functionality makes it a versatile intermediate in the synthesis of various chemical compounds .

Chromatography

The compound is used in chromatographic processes to facilitate the separation of substances. Its structure can interact with various molecules, making it useful in the purification steps of chemical analysis .

Analytical Chemistry

In analytical chemistry, 2-amino-N-(2-aminoethyl)benzamide can be used as a standard or a reagent in the qualitative and quantitative analysis of chemical substances due to its well-defined structure and properties .

Biochemistry Applications

It finds applications in biochemistry, for instance, in studies related to DNA stability, protein identification, and the manufacture of ion-pair receptors based on biological models .

Life Science Research

The compound is relevant in life science research, where it may be used in the study of biological processes and as a reagent in the development of pharmaceuticals .

Pharmacological Studies

Lastly, 2-amino-N-(2-aminoethyl)benzamide could be used in pharmacological studies, particularly in the design and development of new drugs that target specific proteins or biological pathways .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-amino-N-(2-aminoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVBIJDFUDYJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-amino-N-(2-aminoethyl)benzamide used in analyzing chondroitin sulfate oligosaccharides (CSOs)?

A: CSOs are complex molecules with challenging structural analysis due to their instability and low mass spectrometry detection sensitivity []. AEAB serves as a fluorescent linker, enhancing the detection sensitivity of CSOs in techniques like HPLC and mass spectrometry. The fluorescent tag allows for better visualization and separation of different CSO isomers, which are crucial for understanding their individual biological roles [].

Q2: How does AEAB labeling assist in studying the impact of pregnancy-related diseases on human milk oligosaccharides (HMOs)?

A: Similar to CSOs, analyzing HMOs requires sensitive detection methods. AEAB labeling combined with liquid chromatography-mass spectrometry (LC-MS) allows for the quantification of individual HMOs in colostrum samples []. This enables researchers to compare HMO profiles between mothers with and without pregnancy-related diseases like gestational diabetes mellitus and pregnancy-induced hypertension, providing insights into how these conditions affect HMO composition [].

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